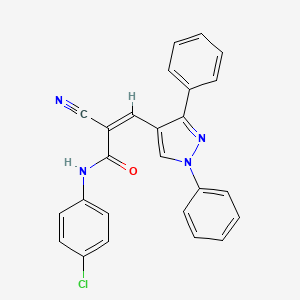
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CPP or CPPene and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of CPPene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. CPPene has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. In addition, CPPene has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CPPene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CPPene has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CPPene has been found to enhance the activity of natural killer cells and T cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPPene is its potential as a therapeutic agent for the treatment of cancer and inflammation. It has been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, one limitation of CPPene is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of CPPene.
Orientations Futures
There are several future directions for research on CPPene. One direction is the development of more efficient synthesis methods to improve the yield and purity of CPPene. Another direction is the investigation of the potential side effects of CPPene, as well as its pharmacokinetics and pharmacodynamics. Furthermore, future studies could explore the potential use of CPPene in combination with other therapeutic agents for the treatment of cancer and inflammation.
Méthodes De Synthèse
CPPene can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a carbon nucleophile, such as malononitrile or cyanoacetate. In the case of CPPene, the reaction involves the condensation of 4-chlorobenzaldehyde with 1,3-diphenyl-4-hydroxypyrazole-5-one and malononitrile in the presence of a base catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
CPPene has been the focus of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, CPPene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, CPPene has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-21-11-13-22(14-12-21)28-25(31)19(16-27)15-20-17-30(23-9-5-2-6-10-23)29-24(20)18-7-3-1-4-8-18/h1-15,17H,(H,28,31)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDBUGFZMQJNI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)
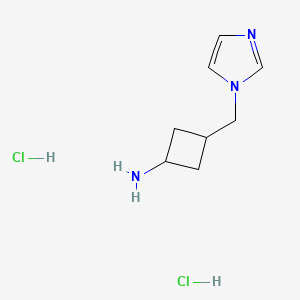

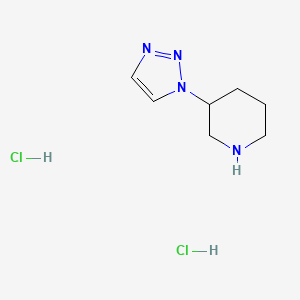

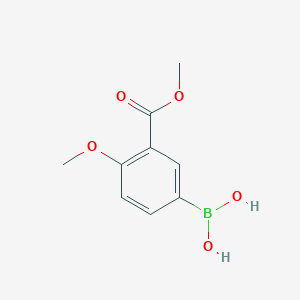
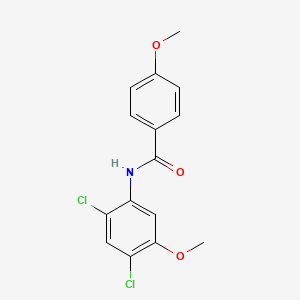

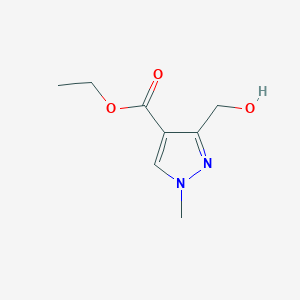

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)